(E)-2-(2-tosylhydrazono)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, an imino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate iminoacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino acid derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.
Iminoacetic Acids: Compounds with similar iminoacetic acid structures, such as iminodiacetic acid.
Uniqueness
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6- |
InChI Key |
TUYHVIQNWSSXND-POHAHGRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.